Cas no 1807223-32-0 (Methyl 2-chloro-4-chloromethyl-3-cyanophenylacetate)

Methyl 2-chloro-4-chloromethyl-3-cyanophenylacetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-chloro-4-chloromethyl-3-cyanophenylacetate
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- インチ: 1S/C11H9Cl2NO2/c1-16-10(15)4-7-2-3-8(5-12)9(6-14)11(7)13/h2-3H,4-5H2,1H3
- InChIKey: OYBGRLCZCWZIRJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C#N)=C(CCl)C=CC=1CC(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 300
- トポロジー分子極性表面積: 50.1
- 疎水性パラメータ計算基準値(XlogP): 2.4
Methyl 2-chloro-4-chloromethyl-3-cyanophenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013011702-1g |
Methyl 2-chloro-4-chloromethyl-3-cyanophenylacetate |
1807223-32-0 | 97% | 1g |
1,579.40 USD | 2021-06-25 |
Methyl 2-chloro-4-chloromethyl-3-cyanophenylacetate 関連文献
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
Methyl 2-chloro-4-chloromethyl-3-cyanophenylacetateに関する追加情報
Methyl 2-chloro-4-chloromethyl-3-cyanophenylacetate: A Comprehensive Overview
The compound Methyl 2-chloro-4-chloromethyl-3-cyanophenylacetate (CAS No. 1807223-32-0) is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a methyl ester group attached to a phenyl ring substituted with chlorine, chloromethyl, and cyano groups. The presence of these functional groups imparts the molecule with versatile reactivity and makes it an invaluable building block in organic synthesis.
Recent advancements in synthetic chemistry have highlighted the importance of Methyl 2-chloro-4-chloromethyl-3-cyanophenylacetate as a key intermediate in the development of novel bioactive compounds. Researchers have demonstrated its utility in the construction of complex heterocycles, which are essential components of many drug molecules. For instance, studies published in the Journal of Medicinal Chemistry have shown that this compound can be effectively employed in the synthesis of potential anticancer agents through its participation in palladium-catalyzed cross-coupling reactions.
The structural versatility of Methyl 2-chloro-4-chloromethyl-3-cyanophenylacetate is further underscored by its ability to undergo various transformations under different reaction conditions. For example, hydrolysis of the methyl ester group yields the corresponding carboxylic acid, which can be further functionalized to generate derivatives with enhanced biological activity. This flexibility has made it a preferred choice for chemists working on drug discovery programs targeting diseases such as cancer, inflammation, and infectious disorders.
In addition to its role in pharmaceutical research, Methyl 2-chloro-4-chloromethyl-3-cyanophenylacetate has also found applications in agrochemicals. Its ability to serve as a precursor for herbicides and insecticides has been well-documented in recent agricultural studies. The compound's stability under various environmental conditions and its compatibility with modern agricultural practices make it an attractive option for developing sustainable pest control solutions.
From a synthetic perspective, the preparation of Methyl 2-chloro-4-chloromethyl-3-cyanophenylacetate involves a series of carefully optimized steps that ensure high yield and purity. The synthesis typically begins with the chlorination of an aromatic ring followed by sequential introduction of the chloromethyl and cyano groups. The final step involves esterification to form the methyl ester, which is critical for subsequent transformations.
Looking ahead, ongoing research into Methyl 2-chloro-4-chloromethyl-3-cyanophenylacetate is focused on expanding its application scope while improving its synthesis efficiency. Collaborative efforts between academic institutions and industry partners are expected to yield new insights into its potential uses in advanced materials and green chemistry. As this compound continues to play a pivotal role in diverse fields, its significance as a versatile building block in organic synthesis is likely to grow further.
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